Diethyl 4-pentenylphosphonate

Description

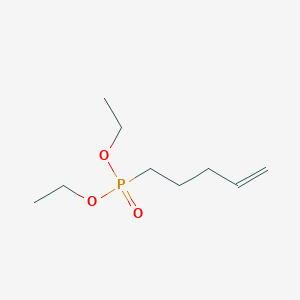

Structure

3D Structure

Properties

Molecular Formula |

C9H19O3P |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

5-diethoxyphosphorylpent-1-ene |

InChI |

InChI=1S/C9H19O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4H,1,5-9H2,2-3H3 |

InChI Key |

BNPOXTWAZJVNFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCCC=C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 4 Pentenylphosphonate

Direct Synthetic Pathways

Direct pathways to diethyl 4-pentenylphosphonate typically involve the reaction of a phosphorus-containing nucleophile with an appropriate five-carbon electrophile bearing a terminal alkene.

A primary and widely utilized method for synthesizing dialkyl alkylphosphonates is the phosphorylation of alkyl halides. This approach is particularly effective for creating unsaturated phosphonates like this compound.

The most direct synthesis of this compound is achieved through the Michaelis-Arbuzov reaction. researchgate.netacs.org This reaction involves treating triethyl phosphite (B83602) with 5-bromo-1-pentene. nih.govtandfonline.com The mechanism begins with the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of 5-bromo-1-pentene, displacing the bromide ion and forming a phosphonium (B103445) salt intermediate. In a subsequent step, the displaced bromide anion attacks one of the ethyl groups on the phosphorus center, resulting in the formation of the final this compound product and ethyl bromide as a byproduct. researchgate.net This reaction is often performed neat (without a solvent) and can be efficiently driven to completion using microwave irradiation at elevated temperatures. nih.govtandfonline.com

Table 1: Synthesis of this compound via Michaelis-Arbuzov Reaction

| Reactant 1 | Reactant 2 | Key Conditions | Product | Ref. |

| Triethyl Phosphite | 5-Bromo-1-pentene | Neat, Microwave, 150°C | This compound | nih.govtandfonline.com |

An alternative, though more complex, route involves the generation of a phosphonate (B1237965) carbanion followed by alkylation. In this method, diethyl ethylphosphonate is first deprotonated at the α-carbon using a strong base, such as an organolithium reagent like n-butyllithium, at low temperatures to form a lithiated intermediate. This nucleophilic carbanion is then reacted with an appropriate electrophile, in this case, 4-bromo-1-butene. researchgate.net The lithiated phosphonate attacks the carbon bearing the bromine atom in an SN2 fashion, displacing the bromide and forming the new carbon-carbon bond, yielding the target this compound. This method offers versatility but requires anhydrous conditions and careful temperature control to avoid side reactions. The general principle of alkylating lithiated phosphonate anions is a common strategy for constructing more complex phosphonate structures. researchgate.netacs.org

Table 2: General Synthesis via Lithiated Phosphonate Alkylation

| Phosphonate Precursor | Base | Electrophile | Product | Ref. |

| Diethyl ethylphosphonate | n-Butyllithium | 4-Bromo-1-butene | This compound | researchgate.netacs.org |

While not a direct synthesis for the parent compound, this methodology is crucial for preparing fluorinated analogs, which are of significant interest in medicinal and materials chemistry. researchgate.net

The synthesis of fluorinated phosphonates can be accomplished using a photo-induced reaction. researchgate.netacs.org In this process, a perfluoroalkyl iodide is reacted with tetraethyl pyrophosphite under photochemical conditions. researchgate.net20.210.105 This reaction proceeds via a radical mechanism, where UV light initiates the homolytic cleavage of the weak carbon-iodine bond in the fluoroalkyl iodide. The resulting fluoroalkyl radical is trapped by the pyrophosphite, leading to the formation of a diethyl fluorophosphonite intermediate. These phosphonites are then oxidized in a subsequent step, typically using an oxidant like hydrogen peroxide, to yield the stable pentavalent diethyl fluoroalkylphosphonate. researchgate.netacs.org This method has been successfully used to prepare various perfluorovinyl ethers containing a terminal phosphonate ester group. acs.org

Table 3: Synthesis of Fluorinated Phosphonate Analogs

| Reactant 1 | Reactant 2 | Key Steps | Product Type | Ref. |

| Fluoroalkyl Iodide | Tetraethyl Pyrophosphite | 1. Photoreaction (UV) 2. Oxidation (H₂O₂) | Diethyl Fluoroalkylphosphonate | researchgate.netacs.org20.210.105 |

For the synthesis of structurally related geminal phosphonate-phosphate compounds, a one-pot reaction has been developed. This pathway involves the reaction of thioesters with diethyl phosphite in the presence of a catalytic amount of a strong base, such as potassium tert-butoxide. The reaction proceeds conveniently in a solvent like toluene (B28343) or DMF and provides the target phosphonate-phosphate compounds in excellent yields. researchgate.net This method highlights the versatility of diethyl phosphite as a precursor in organophosphorus synthesis.

Table 4: Synthesis of gem-Phosphonate-Phosphate Compounds

| Phosphorus Source | Substrate | Catalyst | Product Type | Ref. |

| Diethyl Phosphite | Thioester | Potassium tert-butoxide | gem-Phosphonate-Phosphate | researchgate.net |

Conversion of Fluoroalkyl Iodides to Phosphonate Esters

Synthesis of Closely Related Derivatives

The fundamental chemistry used to produce this compound can be extended to synthesize a range of derivatives. These syntheses highlight the versatility of organophosphorus chemistry in creating complex molecules from varied starting materials.

While direct synthesis from 4-mesyloxy-2-methylbutene represents one potential pathway, an analogous and well-documented approach for a similar structure involves the Wittig-Homer reaction. This method is used to prepare 4-methyl-5,5-dialkoxy-1-pentenyl-1-phosphoric acid dialkyl esters. The process begins with the condensation of 3-methyl-4,4-dialkoxy-1-aldehyde with a tetra-alkyl methylene (B1212753) diphosphonate. epo.org

The reaction is conducted in the presence of a base within an ether or a dipolar aprotic solvent under an inert atmosphere. epo.org The resulting crude product, for instance, 4-methyl-5,5-dimethoxy-1-pentenyl-1-phosphoric acid diethyl ester, can be obtained in high yield after purification. epo.org

Table 1: Wittig-Homer Condensation for a this compound Derivative

| Reactant A | Reactant B | Solvent | Base | Product | Yield |

|---|---|---|---|---|---|

| 3-Methyl-4,4-dimethoxy-1-aldehyde | Tetraethyl methylene diphosphonate | Toluene | Sodium Hydride | 4-methyl-5,5-dimethoxy-1-pentenyl-1-phosphoric acid diethyl ester | 86.9% |

Data sourced from patent literature describing analogous synthesis. epo.org

A multi-step synthesis route is employed for creating phosphonate esters that contain perfluorovinyl ether groups, such as diethyl 1,1,2,2,4,5,5-heptafluoro-3-oxa-4-pentenylphosphonate. nih.gov This synthesis demonstrates the integration of a phosphonate moiety into a highly fluorinated organic molecule.

The process commences with a suitable fluorinated carboxylate ester, in this case, methyl 3-trifluoroethenoxy-2,2,3,3-tetrafluoropropanoate. nih.gov This starting material undergoes a free-radical iododecarboxylation to convert the ester group into a fluoroalkyl iodide. This intermediate is a crucial precursor for introducing the phosphonate group. nih.gov

Table 2: Key Steps in the Synthesis of Diethyl 1,1,2,2,4,5,5-heptafluoro-3-oxa-4-pentenylphosphonate

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Iododecarboxylation | Methyl 3-trifluoroethenoxy-2,2,3,3-tetrafluoropropanoate | Fluoroalkyl iodide |

| 2 | Phosphonylation | Tetraethyl pyrophosphite (photoreaction) | Diethyl fluorophosphonite |

| 3 | Oxidation | Hydrogen peroxide | Diethyl 1,1,2,2,4,5,5-heptafluoro-3-oxa-4-pentenylphosphonate |

Based on the synthetic methodology described by Burton, D.J., et al. nih.gov

Optimization Strategies in Synthesis

Optimizing the synthesis of this compound and its derivatives involves fine-tuning reaction parameters to improve yield, reduce reaction times, and enhance selectivity. Key areas of investigation include the development of effective catalytic systems and the study of solvent effects.

The formation of the P-C bond in alkenyl phosphonates is often the most critical step in their synthesis, and various catalytic systems have been developed to facilitate this transformation efficiently. Two prominent methods are the Michaelis-Arbuzov reaction and the hydrophosphination of alkenes.

The classical Michaelis-Arbuzov reaction, which typically requires high temperatures, can be promoted by catalysts to proceed under milder conditions. scholarsresearchlibrary.com For instance, a heterogeneous catalyst system of Cerium(III) chloride heptahydrate supported on silica (B1680970) gel (CeCl₃·7H₂O-SiO₂) has been shown to effectively catalyze the reaction between aryl halides and triethyl phosphite. scholarsresearchlibrary.com Similarly, nano-silica-supported boron trifluoride (nano-BF₃·SiO₂) has been used to promote the Michaelis-Arbuzov reaction in ionic liquids. researchgate.net

Hydrophosphination, the addition of a P-H bond across a double bond, is another powerful catalytic method. Palladium complexes are frequently used to catalyze the hydrophosphorylation of alkynes and alkenes. For example, palladium catalysts with ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) have proven effective for the hydrophosphination of various alkynes with H-phosphonates, leading to Markovnikov adducts with high regioselectivity. sci-hub.se Organolanthanide complexes have also been explored for the hydrophosphination and cyclization of phosphinoalkenes. liv.ac.uk More recently, catalyst-free photochemical hydrophosphination using reagents like bis(trimethylsilyl)phosphonite has emerged as a green alternative, proceeding with anti-Markovnikov selectivity. acs.org

Table 3: Examples of Catalytic Systems in Phosphonate Synthesis

| Reaction Type | Catalyst System | Substrates | Key Finding |

|---|---|---|---|

| Michaelis-Arbuzov | CeCl₃·7H₂O-SiO₂ | Aryl Halides + Triethyl Phosphite | Enables reaction under milder conditions than traditional thermal methods. scholarsresearchlibrary.com |

| Hydrophosphination | Pd/dppp | Alkynes + H-phosphonates | High yield and regioselectivity for Markovnikov products. sci-hub.se |

| Hydrophosphination | Organolanthanide complexes | Phosphinoalkenes | Effective for hydrophosphination/cyclization reactions. liv.ac.uk |

The choice of solvent and reaction conditions can profoundly impact the efficiency and outcome of phosphonate synthesis. In the Michaelis-Arbuzov reaction, solvent polarity plays a significant role. Studies have shown that changing the solvent can dramatically affect reaction times and yields. For instance, in the synthesis of arylmethyl phosphonates catalyzed by CeCl₃·7H₂O-SiO₂, reactions performed under solvent-free conditions or in non-polar solvents like n-heptane often proceed faster and with higher yields compared to those in polar aprotic solvents like THF or acetonitrile (B52724). scholarsresearchlibrary.com

The use of ionic liquids as "green solvents" has also been investigated, demonstrating a significant reduction in both the reaction time and the temperature required for the Michaelis-Arbuzov reaction. researchgate.net Furthermore, the development of solvent-free procedures, particularly under flow conditions, represents a sustainable and efficient alternative to traditional batch methods, offering high purity and straightforward product isolation. acs.orgresearchgate.net Temperature is another critical parameter; optimizing the temperature can be crucial for achieving high yields, as demonstrated in the CeCl₃·7H₂O-SiO₂ catalyzed system where 40°C was found to be the optimal temperature. scholarsresearchlibrary.com

Table 4: Effect of Solvent on the Michaelis-Arbuzov Reaction Yield

| Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| n-Heptane | 1.9 | 2.5 | 90 |

| Toluene | 2.4 | 3.0 | 85 |

| Dichloromethane (DCM) | 9.1 | 4.0 | 70 |

| Tetrahydrofuran (THF) | 7.5 | 5.0 | 65 |

| Acetonitrile (ACN) | 37.5 | 5.5 | 60 |

| Solvent-free | N/A | 2.0 | 95 |

Data adapted from a study on CeCl₃·7H₂O-SiO₂ catalyzed synthesis, illustrating general trends. scholarsresearchlibrary.com

Chemical Reactivity and Transformations of Diethyl 4 Pentenylphosphonate

Reactions Involving the Terminal Alkene Moiety

The terminal alkene group is susceptible to a range of reactions typical of carbon-carbon double bonds, including electrophilic additions, cyclizations, and reductions.

The electron-rich π-bond of the alkene in diethyl 4-pentenylphosphonate can be attacked by electrophiles, leading to the formation of new single bonds. libretexts.orgsavemyexams.com This process typically involves the formation of a carbocation intermediate, which then reacts with a nucleophile. libretexts.org

Electrophilic halogenation is a characteristic reaction of alkenes. lasalle.edu In the case of this compound, reaction with an electrophilic bromine source such as N,N-dibromo-p-toluenesulfonamide (TsNBr₂) would be expected to yield the corresponding dibrominated product. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. lasalle.edulibretexts.org This results in the anti-addition of the two bromine atoms across the double bond.

Table 1: Halogenation of this compound

| Reactant | Reagent | Product |

|---|

The presence of both an alkene and a phosphonate (B1237965) group within the same molecule allows for intramolecular cyclization reactions, which are powerful methods for constructing cyclic phosphorus-containing compounds. rsc.orgnih.gov

While direct free-radical cyclization of the phosphonate is not typical, its reduction to the corresponding primary phosphine (B1218219), 4-pentenylphosphine, opens up pathways for radical-mediated ring closure. Treatment of the precursor with agents like tri-n-butyltin hydride and a radical initiator such as AIBN can generate a phosphorus-centered radical. This radical can then add to the terminal alkene in an intramolecular fashion to form a five- or six-membered heterocyclic ring containing phosphorus. researchgate.net This type of cyclization is a key step in the synthesis of various carbo- and heterocycles. rsc.orgrsc.org

The intramolecular hydrophosphination of phosphinoalkenes, which are structurally related to the reduced form of this compound, is a well-established method for synthesizing phosphorus heterocycles. nih.govacs.orgacs.org This reaction involves the addition of a P-H bond across the carbon-carbon double bond. The process can be catalyzed by various transition metal complexes, including those of organolanthanides and iron. nih.govfigshare.combath.ac.uk For instance, organolanthanide complexes can effectively catalyze the intramolecular hydrophosphination/cyclization of phosphinoalkenes like RHP(CH₂)nCH=CH₂. nih.govacs.org The mechanism often involves the insertion of the alkene into a metal-phosphorus bond. nih.govwikipedia.org

Table 2: Catalyst Systems for Intramolecular Hydrophosphination of Phosphinoalkenes

| Catalyst Type | Example Precatalyst | Substrate Type |

|---|---|---|

| Organolanthanide | Cp'₂LnCH(TMS)₂ (Cp' = η⁵-C₅Me₅) | Phosphinoalkenes, Phosphinoalkynes |

The terminal double bond of this compound can be saturated through hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel. lasalle.edu The process involves the syn-addition of two hydrogen atoms across the double bond, resulting in the formation of diethyl pentylphosphonate. This method is a standard procedure for converting alkenes to alkanes. lasalle.edu

Table 3: Reduction of this compound

| Reaction Type | Reagents | Product |

|---|

Cyclization Reactions

Transformations of the Phosphonate Ester Group

The phosphonate ester group is a key reactive site in this compound, allowing for modifications that can alter the compound's properties and subsequent reactivity.

The hydrolysis of diethyl phosphonates to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. This reaction is typically achieved under acidic or basic conditions, with acidic hydrolysis often being preferred to avoid complications with salt formation. While specific studies detailing the hydrolysis of this compound to 4-pentenylphosphonic acid are not readily found, the general mechanism involves the cleavage of the ethyl-oxygen bond.

General Reaction Scheme:

This transformation is crucial for applications where the free phosphonic acid is required, such as in the synthesis of certain biologically active molecules or as a ligand in coordination chemistry.

Transesterification is a process where the ethyl groups of the phosphonate ester are exchanged with other alkyl or aryl groups from an alcohol or phenol. This reaction is typically catalyzed by an acid or a base and is driven by the use of a large excess of the new alcohol or by the removal of ethanol (B145695) from the reaction mixture. Specific literature on the transesterification of this compound is not available, but the general principles of phosphonate transesterification would apply.

General Reaction Data:

| Catalyst Type | General Conditions | Product |

| Acid (e.g., H₂SO₄, TsOH) | Excess of new alcohol (R'OH), heat | (R'O)₂P(O)-(CH₂)₃CH=CH₂ |

| Base (e.g., NaOR') | Stoichiometric amount of alkoxide, heat | (R'O)₂P(O)-(CH₂)₃CH=CH₂ |

This reaction is valuable for modifying the solubility and reactivity of the phosphonate.

Multi-Component Reactions and Derivatization

The reactivity of the pentenyl group in this compound opens avenues for various derivatization and multi-component reactions, leading to the formation of more complex molecular architectures.

While multi-component reactions involving phosphonates are a significant area of research, specific examples utilizing this compound as a reactant are not well-documented. However, related compounds have been used in such reactions. For instance, intramolecular hydrophosphination of this compound has been mentioned in the context of forming cyclic phosphonates, indicating the potential for the pentenyl group to participate in complex bond-forming reactions.

Research on analogous compounds, such as diethyl 4-chloro-1-butynylphosphonates, has shown their utility in the synthesis of aminopyrrolidinyl phosphonates through addition and cyclization reactions with primary amines. This suggests that the functional groups within this compound could similarly be exploited in the design of novel multi-component reactions for the synthesis of diverse heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Diethyl 4-pentenylphosphonate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the various proton groups within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | CH=CH₂ |

| ~5.0 | m | 2H | CH=CH ₂ |

| ~4.1 | q | 4H | O-CH ₂-CH₃ |

| ~2.2 | m | 2H | P-CH₂-CH ₂ |

| ~1.8 | m | 2H | P-CH ₂-CH₂ |

| ~1.3 | t | 6H | O-CH₂-CH ₃ |

Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C H=CH₂ |

| ~115 | CH=C H₂ |

| ~61 (d) | O-C H₂-CH₃ |

| ~30 | P-CH₂-C H₂ |

| ~28 (d) | P-C H₂-CH₂ |

| ~16 (d) | O-CH₂-C H₃ |

(d) indicates a doublet due to coupling with the phosphorus nucleus. Data is compiled from typical values and may vary. researchgate.netmarquette.edu

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Given the presence of a phosphorus atom, ³¹P NMR spectroscopy is a crucial tool for characterizing this compound. This technique is highly sensitive to the electronic environment of the phosphorus nucleus. A single signal is typically observed in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of a phosphonate (B1237965) ester. huji.ac.il The typical chemical shift for diethyl phosphonates falls within a well-defined range, and for this compound, a signal around +30 to +33 ppm (relative to 85% H₃PO₄) is expected. marquette.eduresearchgate.net

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To further confirm the structure and connectivity of atoms, two-dimensional (2D) NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons of the ethyl groups (O-CH₂-CH₃) and between the adjacent methylene (B1212753) groups of the pentenyl chain (P-CH₂-CH₂-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in definitively assigning the signals in both the ¹H and ¹³C NMR spectra. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying the connectivity across the phosphorus atom and the ester linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which atoms are close to each other in space, which can help to determine the molecule's conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. researchgate.net For this compound (C₉H₁₉O₃P), the expected exact mass can be calculated. The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated mass provides strong evidence for the compound's identity and elemental composition. researchgate.net

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 207.1145 | Typically within a few ppm of the calculated value |

| [M+Na]⁺ | 229.0964 | Typically within a few ppm of the calculated value |

The observed mass is experimentally determined and a close match to the calculated mass confirms the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify this compound, particularly in assessing its purity. sigmaaldrich.comtubitak.gov.tr In this method, the sample is vaporized and passed through a capillary column (the GC component) which separates the compound from any impurities, such as starting materials or side-products from its synthesis. sigmaaldrich.comeurl-pesticides.eu The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific experimental conditions.

After separation, the eluted molecules enter the mass spectrometer (MS), where they are ionized, typically by electron ionization (EI). scirp.orgalquds.edu This process generates a positively charged molecular ion (M+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

For this compound (C9H19O3P), the key observations in its mass spectrum would include:

Molecular Ion Peak (M+): The peak corresponding to the intact molecule, which would appear at an m/z value equal to its molecular weight.

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for this phosphonate would involve the loss of ethoxy groups (-OCH2CH3), ethyl groups (-CH2CH3), and cleavage of the pentenyl side chain. These fragmentation patterns are essential for confirming the structure. marquette.eduup.ac.za

GC-MS analysis is invaluable for verifying the successful synthesis of the target compound and ensuring it is free from significant impurities before its use in further research applications. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrations of molecular bonds. These methods are fundamental for identifying the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. researchgate.net The resulting FT-IR spectrum displays absorption bands corresponding to the various functional groups within the molecule. thermofisher.comnih.gov For this compound, the spectrum provides clear evidence for its key structural features. ieeesem.com

The characteristic absorption bands for this compound are detailed in the table below. The presence of a strong P=O stretch, along with absorptions for P-O-C, C-O-C, C=C, and various C-H bonds, confirms the compound's identity. libretexts.orglibretexts.orgspectroscopyonline.com The C-O-C stretching vibration is a notable feature, similar to that seen in compounds like diethyl ether. spectroscopyonline.comlibretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| P=O (Phosphoryl) | Stretching | 1250 - 1290 | Strong |

| P-O-C | Asymmetric Stretching | 1020 - 1050 | Strong |

| C-O-C | Asymmetric Stretching | 1100 - 1170 | Strong |

| C=C (Alkenyl) | Stretching | 1640 - 1650 | Medium to Weak |

| sp² C-H (Alkenyl) | Stretching | 3075 - 3085 | Medium |

| sp³ C-H (Alkyl) | Stretching | 2850 - 2980 | Strong |

This table presents expected values based on established correlations for organophosphorus and organic functional groups. researchgate.netnist.govspectrabase.comresearchgate.net

Raman spectroscopy is a complementary vibrational technique to FT-IR. aip.orgdntb.gov.ua It relies on the inelastic scattering of monochromatic light, usually from a laser. researchgate.net While FT-IR measures absorption based on changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of a bond. scifiniti.com Therefore, symmetric, non-polar bonds often produce strong signals in a Raman spectrum, whereas they may be weak or absent in an FT-IR spectrum.

For this compound, Raman spectroscopy is particularly useful for observing:

C=C Stretching: The carbon-carbon double bond in the pentenyl group is expected to produce a strong and distinct Raman signal.

P=O Stretching: The phosphoryl group also typically shows a strong Raman scattering peak. researchgate.net

By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, providing a high degree of confidence in its structural elucidation. mdpi.comchemicalbook.comfrontiersin.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and in this case, phosphorus) in a pure sample. scirp.org This method provides an empirical validation of the compound's chemical formula, C9H19O3P.

The procedure involves combusting a precisely weighed sample under controlled conditions. The resulting combustion products (CO₂, H₂O) are collected and measured to calculate the percentage of carbon and hydrogen. Phosphorus content is typically determined by other methods, such as inductively coupled plasma (ICP) analysis after acid digestion.

The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. marquette.eduepo.org A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the synthesized this compound. google.com

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 52.41 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 9.29 |

| Oxygen | O | 15.999 | 3 | 47.997 | 23.28 |

| Phosphorus | P | 30.974 | 1 | 30.974 | 15.02 |

| Total | 206.222 | 100.00 |

This table shows the theoretical elemental composition of this compound (C9H19O3P).

Other Spectroscopic Methods in Research (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most effective for compounds containing chromophores, which are typically conjugated systems (alternating single and double bonds) or aromatic rings. sigmaaldrich.comphotochemcad.com

This compound lacks an extensive conjugated system. uni-greifswald.de Its only relevant feature for UV-Vis spectroscopy is the isolated carbon-carbon double bond (C=C) in the pentenyl chain. Isolated C=C bonds undergo a π → π* electronic transition that results in weak absorption at the lower end of the UV spectrum, typically around 190-200 nm. researchgate.netresearchgate.netnist.gov This absorption is often difficult to detect with standard laboratory spectrophotometers and can be masked by solvent cutoffs.

Consequently, UV-Vis spectroscopy is generally not considered a primary or highly informative technique for the routine characterization or structural elucidation of this compound. Its application would be limited unless the compound were modified to include a chromophore or used in a system where its interaction with other chromophoric species is being studied. uni-greifswald.de

Theoretical and Mechanistic Investigations

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful tool for predicting the properties and reactivity of molecules like diethyl 4-pentenylphosphonate. Quantum-chemical calculations allow for the exploration of molecular characteristics that are often difficult to determine experimentally. iaea.org

Table 1: Key Dihedral Angles for Conformational Analysis of this compound This table presents hypothetical but representative dihedral angles that would be central to a computational conformational analysis, based on general principles of organophosphorus compounds.

| Dihedral Angle | Description | Expected Low-Energy Conformations |

|---|---|---|

| O=P-C1-C2 | Defines the orientation of the phosphoryl group relative to the pentenyl chain. | Staggered conformations (gauche and anti) are expected to be energy minima. |

| P-C1-C2-C3 | Describes the backbone conformation of the pentenyl chain. | Typically prefers anti-periplanar arrangements to minimize steric hindrance. |

| C4-C5=C6 | Rotation around the C-C single bond adjacent to the double bond. | Eclipsed and bisected conformations relative to the double bond would be analyzed. |

The electronic structure of a molecule dictates its reactivity. For phosphonates, the nature of the phosphoryl (P=O) bond and the charge distribution across the molecule are of primary importance. researchgate.net Density Functional Theory (DFT) is a common method used to investigate the electronic properties of such compounds. ijcce.ac.iriaea.org

Calculations would reveal a significant polarization of the P=O bond, with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This makes the phosphoryl oxygen a hydrogen bond acceptor and a site for coordination to metal cations. researchgate.net The Mulliken population and Natural Bond Orbital (NBO) analysis are techniques used to quantify this charge distribution. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical, as their gap (HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir

Table 2: Predicted Electronic Properties of this compound These values are illustrative and based on typical results for similar phosphonate (B1237965) esters from DFT calculations.

| Property | Description | Predicted Value/Characteristic |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Localized primarily on the C=C double bond and phosphoryl oxygen. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Typically localized around the P=O bond (σ* anti-bonding orbital). |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | A larger gap suggests higher stability and lower reactivity. ijcce.ac.ir |

| Dipole Moment | Measure of the overall polarity of the molecule. | Expected to be significant due to the polar P=O group. |

| NBO Charge on P | Natural Bond Orbital charge on the phosphorus atom. | Positive, indicating its electrophilic character. researchgate.net |

Computational chemistry is instrumental in mapping the energy profiles of chemical reactions, including the identification of transition states and intermediates. acs.org For a molecule like this compound, this could involve modeling reactions such as additions to the double bond or cyclization reactions. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine the most likely mechanistic pathway. acs.org For instance, the transition state for an intramolecular cyclization would show the partial formation of a new C-C bond and the geometry required to bring the reactive ends of the molecule together.

Mechanistic Studies of Specific Reactions

The presence of both a phosphonate group and a terminal alkene in one molecule allows for the possibility of intramolecular reactions. wikipedia.org A key reaction type is intramolecular radical cyclization. A study on a closely related compound, diethyl 1-(3-butenyl)-4-pentenyl phosphonate, utilized an intramolecular free-radical ring-closure as the key step in synthesizing a phosphabicyclo[4.4.0]decane system. marquette.edu This suggests that this compound could undergo similar radical-initiated cyclizations.

The mechanism would likely proceed as follows:

Initiation: A radical initiator (e.g., AIBN) generates a radical which then abstracts a hydrogen atom from the substrate or adds to the double bond.

Propagation: The resulting carbon-centered radical on the pentenyl chain attacks the double bond in an intramolecular fashion. The regioselectivity of this cyclization (formation of a five- or six-membered ring) would be governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate.

Termination: The cyclic radical is quenched to afford the final product.

Computational studies can support these proposed mechanisms by modeling the transition states for the different possible cyclization pathways and determining which is energetically more favorable. researchgate.net

While this compound is not a β-ketophosphonic acid, understanding the dephosphonylation of these related compounds provides insight into the stability of the C-P bond. acs.org Studies have shown that β-ketophosphonic acids can undergo a facile dephosphonylation (cleavage of the C-P bond) under relatively mild conditions. acs.orgresearchgate.net

The mechanism of this reaction is dependent on the substituents and conditions. One proposed pathway involves the formation of an enol or enolate intermediate, which facilitates the cleavage. The rate of dephosphonylation is significantly influenced by the electronic nature of the substituent on the carbon atom alpha to the phosphorus; electron-withdrawing groups accelerate the process. acs.orgresearchgate.net The reaction is often studied using ³¹P NMR spectroscopy to track the disappearance of the starting phosphonic acid and the formation of the dephosphonylated product. researchgate.net Although direct dephosphonylation of this compound is not a commonly reported reaction, its conversion to a β-ketophosphonate derivative would render it susceptible to this type of cleavage. acs.orgoup.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethyl 1-(3-butenyl)-4-pentenyl phosphonate |

Enzyme-Catalyzed Phosphono Migration Processes (for related phosphonates)

While specific enzymatic studies on this compound are not extensively documented, research on related phosphonates provides significant insights into potential biochemical transformations. A notable example is the enzyme-catalyzed 1,2-phosphono migration, a biologically unprecedented reaction. mit.edunih.gov

Mechanistic studies have been conducted on the non-heme iron-dependent enzyme, (S)-2-hydroxypropylphosphonate epoxidase (HppE). mit.edunih.gov This enzyme is responsible for the final step in the biosynthesis of the antibiotic fosfomycin (B1673569) from its native substrate, (S)-2-hydroxypropylphosphonate ((S)-2-HPP). nih.govresearchgate.net HppE typically catalyzes dehydrogenation and oxygenation reactions that proceed through substrate radical intermediates. mit.edunih.gov

However, when presented with an alternative substrate, (R)-1-hydroxypropylphosphonate ((R)-1-HPP), HppE catalyzes a remarkable 1,2-shift of the phosphono group. mit.edu This transformation is proposed to proceed through a carbocation intermediate. mit.edunih.govresearchgate.net The reaction mechanism is thought to involve the following steps:

Abstraction of a hydrogen atom by a reactive iron-oxygen species to form a carbon-centered radical. mit.edu

Subsequent electron transfer from the radical to the iron center, generating a carbocation. mit.eduresearchgate.net

This carbocation intermediate then triggers the 1,2-migration of the phosphonate group. mit.eduscispace.com

The ability of HppE to catalyze such distinct reactions based on the substrate's stereochemistry highlights its catalytic versatility. mit.edunih.gov X-ray crystallography has provided a structural basis for this substrate-dependent reactivity. nih.govresearchgate.net This discovery of an enzyme-catalyzed phosphono migration may represent a new paradigm in the biosynthesis of phosphonate-containing natural products and could be harnessed for creating novel phosphonate derivatives. mit.eduresearchgate.net

Further studies using substrate analogues and density functional theory (DFT) calculations support the proposed carbocation-mediated mechanism. mit.eduscispace.com These investigations provide compelling evidence for the formation of a substrate-derived cation intermediate within the catalytic cycle of a mononuclear non-heme iron-dependent enzyme. mit.eduresearchgate.net

Mechanistic Insights into Catalytic Transformations Involving Organophosphorus Compounds

Organophosphorus compounds, including phosphonates, are pivotal in a wide array of catalytic transformations. Mechanistic studies have illuminated the pathways through which these reactions occur, revealing the versatility of phosphorus-based reagents and catalysts.

Transition Metal-Catalyzed Transformations: Transition metals are frequently used to catalyze reactions involving organophosphorus compounds. These reactions provide efficient and atom-economical routes to various functionalized phosphorus compounds. nih.gov Key examples include:

Hydrophosphorylation: The addition of a P(O)-H bond across a carbon-carbon multiple bond. Copper-catalyzed enantioselective hydrophosphorylation of alkynes has been developed, utilizing chiral ligands to achieve high stereoselectivity. researchgate.net

Dehydrogenative Coupling: The coupling of P(O)-H compounds with C-H or heteroatom-H compounds. nih.gov

Photoredox Catalysis: Visible light-driven photoredox catalysis can be used for the direct transformation of white phosphorus (P₄) into valuable triarylphosphines and tetraarylphosphonium salts. nih.gov The mechanism involves the generation of aryl radicals from aryl iodides, which then sequentially functionalize the P₄ molecule. nih.gov

Organophosphorus-Catalyzed Reactions: Organophosphorus compounds themselves can act as catalysts, often involving a P(III)/P(V) redox cycle. mit.edu

Reductive Functionalization: Geometrically-distorted organophosphetanes can catalyze the reductive O-atom transfer from nitro compounds using hydrosilanes as the terminal reductant. mit.edu This allows for the synthesis of various nitrogen-containing molecules. mit.edu

Nucleophilic Phosphine (B1218219) Catalysis: Phosphines are effective nucleophilic catalysts for transformations of allenes and alkynes. acs.org The reaction with allenes, in particular, is a very active area of research, leading to diverse and sometimes unforeseen reactivity patterns. acs.org

Rearrangement Reactions: Rearrangements involving the migration of a phosphonate group are also a key aspect of organophosphorus chemistry.

Phosphonate-Phosphinate Rearrangement: This rearrangement involves the migration of a dialkoxyphosphinyl group from a heteroatom (like oxygen or nitrogen) to a carbon atom. acs.org The reaction is typically induced by a strong base, which deprotonates the carbon alpha to the heteroatom, forming a dipole-stabilized carbanion that facilitates the migration. acs.org The driving force is the formation of the thermodynamically more stable P-C bond in the phosphinate product. acs.org

Below is a table summarizing the conditions for a phosphonate-phosphinate rearrangement study:

| Entry | Base (equiv.) | Solvent | Time (h) | Temperature (°C) | Product Ratio (Phosphonate:Phosphinate) |

| 1 | LiTMP (2.5) | THF | 18 | -78 | 88:12 |

| 2 | s-BuLi/TMEDA (2.5) | Et₂O | 2 | -78 | 63:37 |

| 3 | s-BuLi/TMEDA (3.3) | Et₂O | 1 | -78 | - |

| Data sourced from a study on phosphonate-phosphinate rearrangements. acs.org |

These mechanistic insights, from enzymatic migrations to metal- and organo-catalyzed transformations, underscore the rich and complex reactivity of organophosphorus compounds. While this compound itself has a specific reactivity profile defined by its pentenyl chain, understanding these fundamental catalytic processes is crucial for predicting its behavior and designing new synthetic applications.

Applications and Research Utility in Organic Chemistry

Role as Versatile Synthetic Intermediates

Diethyl 4-pentenylphosphonate serves as a valuable and versatile intermediate in organic synthesis, providing a gateway to a variety of more complex organophosphorus compounds and other organic molecules. Its structure, featuring a terminal double bond and a phosphonate (B1237965) ester group, allows for a range of chemical transformations.

One of the key applications of phosphonate esters, including this compound, is their use as precursors for primary phosphines (RPH₂). Primary phosphines are themselves important building blocks in the synthesis of various organophosphorus compounds, such as chiral ligands for catalysis. nih.gov The conversion of phosphonates to primary phosphines is typically achieved through reduction.

The reduction of phosphonate esters to primary phosphines can be accomplished using strong reducing agents like lithium aluminum hydride (LAH). mdpi.com This process involves the cleavage of the phosphorus-oxygen bonds of the phosphonate group and their replacement with phosphorus-hydrogen bonds. For instance, a closely related compound, diethyl 1-(3-butenyl)-4-pentenyl phosphonate, has been reduced to the corresponding primary phosphine (B1218219), which then undergoes further reactions. marquette.edu The terminal alkene group in this compound remains available for subsequent transformations after the phosphonate group has been converted to a phosphine.

Table 1: General Transformation of Phosphonates to Primary Phosphines

| Starting Material | Reagent | Product | Application of Product |

| Dialkyl Phosphonate | Lithium Aluminum Hydride (LAH) | Primary Phosphine | Intermediate for complex organophosphorus compounds |

This table illustrates the general synthetic pathway for converting phosphonates to primary phosphines.

The dual functionality of this compound makes it an excellent starting material for constructing complex cyclic structures containing phosphorus. Both bicyclic and heterocyclic organophosphorus compounds have been synthesized using strategies that leverage the reactivity of both the phosphonate moiety and the pentenyl chain. marquette.edunih.gov

A notable example involves an intramolecular free-radical cyclization. In a multi-step synthesis of a 1-phosphabicyclo[4.4.0]decane system (a phosphadecalin derivative), a key intermediate derived from a pentenylphosphonate structure undergoes radical cyclization. marquette.edu The process begins with the reduction of the phosphonate to a primary phosphine, followed by the addition of a radical initiator. The resulting phosphinyl radical attacks the terminal double bond of the pentenyl group, leading to the formation of a six-membered, phosphorus-containing ring. A second cyclization event can then form the bicyclic system.

Furthermore, related ω-chloro-alkynylphosphonates have been shown to be effective precursors for various heterocyclic phosphonates, including cyclopentenyl and cyclohexenyl derivatives, through reactions with amines. researchgate.netacs.orgresearchgate.net This highlights the general utility of functionalized phosphonates in building a diverse range of heterocyclic systems, which are scaffolds of interest in medicinal chemistry and materials science. sigmaaldrich.com

Table 2: Synthesis of Cyclic Systems from Functionalized Phosphonates

| Starting Material Type | Key Reaction | Product Type | Reference Finding |

| Alkenylphosphonate derivative | Intramolecular radical cyclization | Bicyclic phosphine oxide | A key step in the synthesis of a 1-phosphabicyclo[4.4.0]decane system. marquette.edu |

| ω-Chloro-alkynylphosphonate | Amine-induced cyclization | Aminocyclopentenylphosphonate | Reaction with primary and secondary amines produces novel 2-amino-1-cyclopentenylphosphonates in high yields. acs.org |

This table showcases the application of phosphonate intermediates in the synthesis of cyclic organophosphorus compounds.

Beyond specialized organophosphorus chemistry, this compound and similar structures function as intermediates in the synthesis of a broader range of organic molecules. mdpi.comnih.gov Their ability to be converted into other functional groups makes them useful synthons. For example, the phosphonate group can be used to install a double bond via the Horner-Wadsworth-Emmons reaction, and the terminal alkene can be modified through various addition or oxidation reactions. The synthesis of bicyclic and heterocyclic systems as described previously is a clear demonstration of their role as intermediates in creating complex molecular architectures. marquette.edu

Contributions to Advanced Synthetic Methodologies

Phosphonates are key reagents in several name reactions that are fundamental to modern organic synthesis. While this compound itself has a non-activated alkene, the phosphonate group enables its participation in classic carbon-carbon bond-forming reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org The reaction involves a phosphonate-stabilized carbanion, which acts as a nucleophile. organicchemistrydata.org

The general mechanism proceeds in three steps:

Deprotonation: A base is used to remove the acidic proton alpha to the phosphonate group, creating a nucleophilic phosphonate carbanion. wikipedia.orgslideshare.net

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. slideshare.net

Elimination: This intermediate collapses to form an oxaphosphetane, which then eliminates a water-soluble dialkyl phosphate (B84403) salt to yield the alkene. wikipedia.orgorganic-chemistry.org

A significant advantage of the HWE reaction over the related Wittig reaction is that the dialkyl phosphate byproduct is easily removed by aqueous extraction. alfa-chemistry.com The HWE reaction typically shows high E-selectivity, favoring the formation of the trans-alkene, especially with unstabilized ylides and aldehydes. wikipedia.orgalfa-chemistry.com

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). wikipedia.orgmasterorganicchemistry.comlscollege.ac.in In the context of organophosphorus chemistry, this reaction can involve phosphonates in two distinct ways.

Firstly, a carbanion generated from a phosphonate can act as a Michael donor and add to a suitable acceptor. rsc.org Secondly, and more relevant to the heading, α,β-unsaturated phosphonates (vinylphosphonates) can act as Michael acceptors. masterorganicchemistry.com In these substrates, the phosphonate group is a strong electron-withdrawing group that activates the carbon-carbon double bond for nucleophilic attack at the β-position.

It is important to note that this compound itself is not a typical Michael acceptor because its double bond is not conjugated with the phosphonate group. However, vinylphosphonates are excellent Michael acceptors, reacting with a wide range of nucleophiles such as amines (aza-Michael) and thiols (thia-Michael). wikipedia.orgresearchgate.net This reaction provides a powerful method for the synthesis of functionalized phosphonates, which are valuable intermediates for bioactive molecules and materials.

Table 3: Roles of Phosphonates in Michael Addition Reactions

| Role of Phosphonate | Type of Phosphonate | Description |

| Michael Donor | Standard Alkyl Phosphonate | The α-carbanion attacks an activated alkene (e.g., enone). |

| Michael Acceptor | α,β-Unsaturated Phosphonate (Vinylphosphonate) | A nucleophile attacks the β-carbon of the vinylphosphonate. |

This table clarifies the dual roles that phosphonate compounds can play in the Michael Addition reaction, depending on their structure.

Emerging Research Directions

Recent scientific investigations have highlighted the potential of this compound in catalysis and materials science. The dual functionality of the molecule allows for its incorporation into complex molecular architectures and polymeric structures, opening new avenues for research and application.

While not typically employed as a direct ligand to a metal center, this compound serves as a crucial precursor in the synthesis of complex ligands for model catalytic systems. A notable area of research is its use in creating mimics of the molybdenum cofactor (Moco). Moco is essential to the function of a vast family of enzymes known as molybdenum-dependent oxidoreductases, which catalyze critical metabolic reactions in most organisms. uni-greifswald.denih.govnih.gov

The core of this research involves the synthesis of pyranopterin dithiolene (PDT) ligands, which are fundamental to the structure of Moco. nih.gov this compound is utilized as a starting material to construct a portion of the ligand that includes the vital phosphate-bearing side chain. In a documented synthetic pathway, this compound is treated with N,N-dibromo-p-toluenesulfonamide (TsNBr₂) to initiate a series of transformations that ultimately lead to the formation of a dithiolene precursor. uni-greifswald.de This precursor is then used to assemble a complete model of the Moco active site. uni-greifswald.denih.gov

The significance of these model systems lies in their ability to provide insights into the electronic structure and redox activity of the native enzyme's active site. nih.gov By studying these synthetic analogues, researchers can better understand the complex catalytic cycles and the specific role of the PDT ligand in enzymatic reactions. The research underscores the value of this compound as a key building block for constructing these intricate biomimetic structures.

Table 1: Role of this compound in Moco Model Synthesis

| Starting Material | Reagent | Intermediate Type | Application | Research Finding |

| This compound | TsNBr₂ | Dithiolene Ligand Precursor | Synthesis of Molybdenum Cofactor (Moco) models | Serves as a key building block for mimicking the phosphate-bearing side chain of the pyranopterin dithiolene ligand. uni-greifswald.de |

The terminal double bond in this compound makes it a valuable monomer for the synthesis of novel phosphonate-containing polymers. These materials are of significant interest due to the inherent properties conferred by the phosphonate group, such as flame retardancy, ion-exchange capabilities, metal chelation, and enhanced adhesion. Polymerization can be achieved through various methods, including radical polymerization or more advanced techniques like Ring-Opening Metathesis Polymerization (ROMP), should the pentenyl group be incorporated into a strained ring system. caltech.edunih.govsioc-journal.cn

The resulting polymers possess a backbone of carbon atoms with pendant phosphonate ester groups. These polymers can be further modified, for instance, by hydrolyzing the diethyl phosphonate esters to the corresponding phosphonic acids. This transformation creates a polyanionic polymer with strong potential for a variety of applications.

One promising area is the creation of polymer brushes . These are assemblies of polymer chains tethered by one end to a surface, forming a dense, brush-like layer. Phosphonic acid-containing polymer brushes are of particular interest for:

Biomimetic Mineralization : The anionic phosphonate groups can attract and bind calcium ions, serving as a template for the controlled growth of calcium phosphate minerals like hydroxyapatite, the primary inorganic component of bone. nih.gov This has potential applications in orthopedic implants and bone tissue engineering.

Surface Modification : These brushes can alter the surface properties of materials, improving hydrophilicity, adhesion, and biocompatibility. mdpi.com

Ion Exchange and Separation : The acidic sites can be used in membranes for ion separation or as stationary phases in chromatography.

The synthesis of such functional materials from this compound represents a growing field of research, aiming to harness the unique properties of organophosphorus chemistry to create advanced materials for biomedical, electronic, and industrial applications.

Table 2: Potential Applications of Polymers Derived from this compound

| Polymer Type | Functional Group | Potential Synthesis Method | Key Property | Potential Application |

| Poly(diethyl pentenylphosphonate) | Diethyl Phosphonate | Radical Polymerization, ROMP (if modified) | Flame Retardancy, Chelating Agent | Fire-resistant materials, heavy metal sequestration. |

| Poly(pentenylphosphonic acid) | Phosphonic Acid | Hydrolysis of ester polymer | Anionic, High Charge Density | Surface modification for implants, nih.gov ion-exchange membranes. |

| Phosphonate-functionalized Polymer Brushes | Phosphonic Acid | Surface-Initiated Polymerization | Biomimetic Nucleation | Coatings for biomedical devices to promote bone integration. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. In the context of Diethyl 4-pentenylphosphonate analysis, both gas and liquid chromatography play crucial roles.

Gas Chromatography (GC) for Volatile Species

Gas chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

Detailed research findings indicate that the choice of column and temperature programming is critical for the successful separation of alkenylphosphonates. For instance, a study on diethyl pentenylphosphonates utilized specific GC parameters to achieve separation. up.ac.za The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation. tsijournals.com A common carrier gas used is helium. tsijournals.com The temperature of the GC oven is often programmed to increase over time to elute compounds with a wide range of boiling points. tsijournals.comresearchgate.net

Derivatization is a technique used in gas chromatography to improve the volatility and thermal stability of analytes, or to enhance their detection. jfda-online.comnih.gov For organophosphorus compounds, derivatization can be essential for achieving good chromatographic peak shape and sensitivity. jfda-online.com Common derivatization reagents include silylating agents, which replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. jfda-online.com

Table 1: Illustrative GC Parameters for Organophosphorus Compound Analysis

| Parameter | Setting | Purpose |

| Injector Temperature | 250 °C | Ensures rapid sample vaporization. tsijournals.com |

| Carrier Gas | Helium | Transports the sample through the column. tsijournals.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the carrier gas. tsijournals.com |

| Oven Temperature Program | Initial 50°C (2 min), ramp to 100°C, then to 280°C | Separates compounds based on boiling points. tsijournals.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the separated compounds. up.ac.zacdc.gov |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

For non-volatile species or compounds that are thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice. peerj.comnih.gov HPLC separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase.

The analysis of organophosphorus compounds by HPLC often involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.govlcms.cz Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to effectively separate a wide range of analytes. nih.govbiomedpharmajournal.org

Detection in HPLC can be achieved using various detectors, including UV-Vis detectors. cdc.gov However, for enhanced sensitivity and selectivity, fluorescence detectors are often used, especially after pre-column derivatization to introduce a fluorescent tag to the analyte. nih.gov

Table 2: Typical HPLC Conditions for Organophosphorus Compound Analysis

| Parameter | Setting | Purpose |

| Column | C18 reversed-phase | Separates based on hydrophobicity. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. lcms.cz |

| Mobile Phase B | Acetonitrile/Methanol mixture | Organic component of the mobile phase. lcms.cz |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the mobile phase. nih.govbiomedpharmajournal.org |

| Column Temperature | 30-40 °C | Ensures reproducible retention times. nih.govlcms.cz |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) | Detects and quantifies the separated compounds. peerj.comnih.gov |

Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer unparalleled sensitivity and specificity for the analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique that couples the separation power of GC with the highly specific detection capabilities of mass spectrometry. peerj.com As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. nih.gov

In the analysis of organophosphorus compounds, GC-MS can provide both qualitative and quantitative information. up.ac.zaeurl-pesticides.eu The use of selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte, can significantly enhance the sensitivity and selectivity of the analysis. eurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the analysis of a wide range of compounds, including organophosphorus compounds that are not amenable to GC analysis. peerj.comrsc.org It combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov

Modern LC-MS systems, particularly those equipped with tandem mass spectrometry (MS/MS), offer exceptional sensitivity and selectivity. peerj.comnih.gov In LC-MS/MS, a specific precursor ion is selected, fragmented, and then one or more product ions are monitored. This technique, known as selected reaction monitoring (SRM), provides a high degree of confidence in the identification and quantification of the analyte, even in complex matrices. nih.gov The development of methods using ultra-high-performance liquid chromatography (UPLC) coupled with MS/MS has allowed for the creation of highly sensitive and robust analytical procedures for a variety of micropollutants. peerj.com

Advanced Sample Preparation Protocols (e.g., Liquid-Liquid Extraction)

Effective sample preparation is a critical step in the analytical workflow, as it serves to isolate the analyte of interest from the sample matrix and concentrate it to a level suitable for detection. Liquid-liquid extraction (LLE) is a classic and widely used sample preparation technique. eurl-pesticides.eutubitak.gov.tr

In the context of analyzing organophosphorus compounds, LLE involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. tsijournals.comeurl-pesticides.eu The choice of extraction solvent is crucial and depends on the polarity of the target analyte. researchgate.net For instance, a mixture of hexane (B92381) and methyl tert-butyl ether has been used for the extraction of organophosphate triesters from blood plasma. eurl-pesticides.eu Diethyl ether is another common solvent used for extracting volatile organic compounds. researchgate.net

Recent advancements in LLE have led to the development of miniaturized and automated techniques, such as dispersive liquid-liquid microextraction (DLLME) and hollow fiber-based liquid-phase microextraction. researchgate.neteurl-pesticides.eu These methods offer several advantages over traditional LLE, including reduced solvent consumption, lower costs, and higher enrichment factors. tsijournals.comresearchgate.net For example, a reverse miniaturized dispersive liquid-liquid extraction method has been successfully applied for the determination of some organophosphorus pesticides in water samples. tsijournals.com

Solid-phase extraction (SPE) is another widely used technique for the preparation of environmental and biological samples prior to chromatographic analysis. peerj.comnih.govtubitak.gov.tr It offers advantages such as high recovery rates, good precision, and the ability to handle a wide range of sample volumes. peerj.com

Q & A

Q. What are the optimal synthetic routes for Diethyl 4-pentenylphosphonate, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For optimization, use a full factorial design to test variables like temperature (80–120°C), solvent polarity (e.g., THF vs. toluene), and molar ratios of precursors (e.g., 1:1 to 1:3). Monitor reaction progress via <sup>31</sup>P NMR to track phosphorus-containing intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for phosphonate esters, which recommend 15-minute flushing for eye exposure and immediate medical consultation for inhalation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

Q. How can purification methods impact the yield and purity of this compound?

Q. What are the ideal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in amber glass bottles under inert gas (N2 or Ar) at 2–8°C. Avoid exposure to moisture and light, which can hydrolyze the phosphonate ester bond. Regularly test stability via <sup>31</sup>P NMR .

Advanced Research Questions

Q. How does this compound’s stability vary under catalytic or high-temperature conditions?

- Methodological Answer : Under catalytic conditions (e.g., Pd-mediated cross-coupling), monitor for ligand displacement or oxidation byproducts via <sup>31</sup>P NMR. At temperatures >100°C, degradation products like phosphoric acid derivatives may form, detectable by FTIR (P=O stretch at 1250 cm<sup>-1</sup>) .

Q. What computational modeling approaches predict the reactivity of this compound in organometallic complexes?

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected <sup>31</sup>P NMR shifts) for this compound derivatives?

Q. What role does this compound play in catalytic systems, and how can its ligand properties be tuned?

- Methodological Answer : As a bidentate ligand, its electron-donating capacity can be modified by altering the pentenyl substituent. Test catalytic efficiency in Heck reactions using aryl halides, and compare turnover numbers (TONs) with other phosphonate ligands. Characterize coordination modes via EXAFS .

Q. What methodologies are used to assess the environmental and toxicological risks of this compound?

- Methodological Answer :

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100.

- Ecotoxicity : Perform Daphnia magna acute toxicity assays (48-h LC50).

- Degradation Studies : Monitor hydrolysis rates at pH 4–9 using HPLC.

| Toxicological Parameter | Test Method | Reference |

|---|---|---|

| Mutagenicity | OECD 471 | |

| Acute Toxicity | OECD 202 | |

| Hydrolysis Half-Life | EPA 835.2120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.